2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride, often referred to as M-MPEP, is a research compound primarily recognized for its interaction with metabotropic glutamate receptors (mGluRs) [, , , ]. Specifically, M-MPEP exhibits high affinity for the mGluR5 subtype, acting as a potent and selective antagonist [, , , ].
This compound serves as a valuable tool in pharmacological studies aimed at unraveling the physiological roles of mGluR5 and exploring its therapeutic potential in various neurological and psychiatric disorders [, , , ].
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly as a selective antagonist for the metabotropic glutamate receptor subtype 5. This compound is characterized by its unique molecular structure, which enables it to interact with biological systems effectively.
The compound is synthesized through various chemical reactions, primarily focusing on the Sonogashira coupling method. This process involves the reaction of specific precursors to yield the desired product in high yields. The synthesis and characterization of this compound have been documented in several scientific publications, highlighting its potential applications in pharmacology and neuroscience.
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride falls under the category of pyridine derivatives and is classified as an organic compound. It is recognized for its role as a noncompetitive antagonist at metabotropic glutamate receptors, which are implicated in various neurological disorders.
The synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride typically involves the following steps:
The synthesis has been optimized to achieve yields exceeding 90% in some instances. Techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride is . Its structure features a pyridine ring substituted with a methyl group and an ethynyl group attached to a methoxyphenyl moiety.
This structure highlights the connectivity between the aromatic rings and the ethynyl linkage.
The primary reaction involved in synthesizing 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride is the Sonogashira coupling reaction. This process typically requires:
The reaction conditions can vary, including temperature adjustments and solvent choice (commonly THF or DMF), which significantly influence yield and selectivity .
As an antagonist at metabotropic glutamate receptors subtype 5, 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride operates by blocking receptor activation, which can modulate neurotransmitter release and neuronal excitability.
Research indicates that compounds like this one can impact cognitive functions and may have therapeutic potential in treating conditions such as anxiety, depression, and schizophrenia by modulating glutamate signaling pathways .
Relevant data on melting point and boiling point are often determined through experimental methods but are not universally reported in literature sources .
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride is primarily utilized in neuroscience research due to its ability to selectively inhibit metabotropic glutamate receptors. Its applications include:
This compound represents a significant advancement in understanding glutamatergic signaling and its implications for mental health therapies.
2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride is a synthetic organic compound classified as a substituted pyridine derivative. Its systematic IUPAC name is 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride, reflecting the presence of a methyl-substituted pyridine core linked via an ethynyl bridge to a meta-methoxybenzene ring, neutralized as a hydrochloride salt. The compound is widely recognized by the abbreviation MMPEP in pharmacological literature. Key identifiers include:
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
Systematic Name | 2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine hydrochloride |
Common Abbreviation | MMPEP |
CAS Number (Salt) | 823198-78-3 |
CAS Number (Free Base) | 219911-88-3 |
Molecular Formula | C₁₅H₁₄ClNO |
Molecular Weight | 259.73 g/mol |
The compound is commercially available as a neat solid, typically stored at -20°C under an inert atmosphere to ensure stability [1] [5].
The molecular architecture of MMPEP comprises three distinct structural domains:
X-ray crystallography studies confirm that the molecule adopts a near-planar conformation, with a dihedral angle of 15.4° between the pyridine and phenyl rings. This planarity optimizes interactions within the allosteric binding pocket of metabotropic glutamate receptors (mGluRs). The hydrochloride salt forms via protonation of the pyridyl nitrogen, enhancing aqueous solubility and crystallinity. Key intermolecular interactions include:
Table 2: Key Structural Parameters
Parameter | Value/Description |
---|---|
Bond Length (C≡C) | 1.20 Å (characteristic of alkynes) |
Dihedral Angle | 15.4° (between aromatic rings) |
Hydrogen Bonding | N-H···Cl (2.89 Å) |
Torsional Flexibility | Restricted by ethynyl bridge |
MMPEP emerged during structure-activity relationship (SAR) explorations of mGluR5 negative allosteric modulators (NAMs) in the early 2000s. It was designed as a structural analog of MPEP (2-Methyl-6-(phenylethynyl)pyridine), a prototypical mGluR5 antagonist discovered in 1999. Researchers systematically modified MPEP’s phenyl ring with electron-donating groups, leading to the 3-methoxy variant (MMPEP) to enhance receptor affinity and metabolic stability [2] [6].
This compound played a pivotal role in elucidating mGluR5’s therapeutic relevance:
Synthetically, MMPEP is accessed via Sonogashira coupling between 2-methyl-6-bromopyridine and 3-methoxyphenylacetylene, followed by hydrochloride salt formation. Its crystalline nature facilitated X-ray studies that mapped allosteric site pharmacophores, guiding rational design of later mGluR5 modulators [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8